molecular formula C13H17BrO B1585937 1-(4-Bromophenyl)heptan-1-one CAS No. 99474-02-9

1-(4-Bromophenyl)heptan-1-one

Cat. No. B1585937
CAS RN: 99474-02-9
M. Wt: 269.18 g/mol
InChI Key: LDVBFPQTLJKTLV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)heptan-1-one (CAS 99474-02-9) is a chemical compound with the molecular formula C13H17BrO and a molecular weight of 269.18 g/mol . It is also known as 1-(4-bromophenyl)heptan-1-one .

Scientific Research Applications

Solvent Effects in Lithium-Bromine Exchange Reactions

The effects of solvents on lithium-bromine exchange reactions involving aryl bromides, such as 1-(4-Bromophenyl)heptan-1-one, have been studied. It was found that the reaction outcomes vary significantly with changes in solvent composition. This research is crucial for understanding the chemical behavior of aryl bromides in different environments (Bailey, Luderer, & Jordan, 2006).

Conformational and Reactivity Studies

1,7-Bis(4-bromophenyl)heptane-1,7-dione (BBPHD), closely related to 1-(4-Bromophenyl)heptan-1-one, has been synthesized and its conformational and reactivity characteristics have been studied. This includes spectroscopic analyses and theoretical data correlations, offering insights into the molecular structure and reactivity of such compounds (Murthy et al., 2019).

Preparation and NMR Spectra for Poly(4-bromostyrene) Model Compounds

Research on the preparation of model compounds for poly(4-bromostyrene), such as 2,4-bis(4-bromophenyl)pentane, provides valuable information on the chemical shifts and configurational sequences of these compounds. This knowledge is critical for understanding the properties and applications of related polymeric materials (Nguyên‐Trân, Lauprêtre, & Jasse, 1980).

Darzens Reaction in Ester and Halogen Groups

Investigations into the Darzens reaction involving 1-bromo-4-acyloxybutane derivatives, closely related to 1-(4-Bromophenyl)heptan-1-one, have been conducted. This research helps in understanding the reactivity of halogen groups in organic synthesis, which can be applied in developing new synthetic methodologies (Mitani, Hirayama, Takeuchi, & Koyama, 1987).

Sonogashira Coupling of Aryl Bromides

Studies on Sonogashira coupling involving aryl bromides have been performed. This research is significant for developing recyclable catalysts for the coupling of aryl bromides and aryl chlorides, which is an important process in organic synthesis (Remmele, Köllhofer, & Plenio, 2003).

Future Directions

Research on 1-(4-Bromophenyl)heptan-1-one could explore its potential applications, such as in organic synthesis or pharmaceutical development . Investigating its reactivity and potential biological effects would be valuable for future studies.

properties

IUPAC Name

1-(4-bromophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVBFPQTLJKTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379670
Record name 1-(4-bromophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)heptan-1-one

CAS RN

99474-02-9
Record name 1-(4-bromophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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